2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
Description
This compound features a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen to an acetamide group. The acetamide side chain connects to a pyrazolo[3,4-d]pyrimidine scaffold substituted at position 4 with a morpholine moiety. The benzofuran component enhances lipophilicity and may influence metabolic stability, while the pyrazolo-pyrimidine-morpholine segment is critical for target binding, particularly in kinase inhibition contexts.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4/c1-23(2)12-16-4-3-5-18(20(16)33-23)32-14-19(30)24-6-7-29-22-17(13-27-29)21(25-15-26-22)28-8-10-31-11-9-28/h3-5,13,15H,6-12,14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABOJFNFWISKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C4=C(C=N3)C(=NC=N4)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a) Pyrazolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
b) Benzofuran vs. Benzoxazole
- Target Compound : 2,2-Dimethyl-2,3-dihydrobenzofuran provides a rigid, lipophilic framework.
- Analog () : Benzoxazole introduces a sulfur atom and aromatic nitrogen, enhancing π-π stacking but reducing metabolic stability .
Substituent Analysis
Key Observations :
- Morpholine substitution (Target vs. ) improves water solubility and kinase affinity .
- Sulfamoylphenyl groups () enhance target engagement but reduce bioavailability due to higher polarity .
Computational Similarity Metrics
- Dice Index : Structural divergence in benzofuran vs. benzoxazole reduces similarity scores (~0.75), highlighting the importance of core heterocycles in activity prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
